1-Adamantaneethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

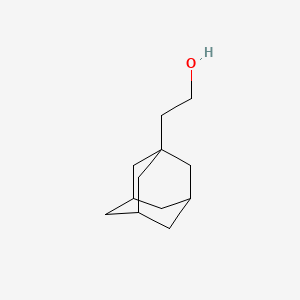

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211465 | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-11-5, 71411-98-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of 1-Adamantaneethanol: A Journey Through Discovery and Synthesis

For Immediate Release

A cornerstone in the development of novel therapeutics and advanced materials, 1-Adamantaneethanol, has a rich history rooted in the exploration of polyhedral hydrocarbons. While the parent adamantane molecule was first isolated from petroleum by Landa in 1933 and its inaugural synthesis achieved by Prelog in 1941, the specific discovery of its ethanol derivative is less documented in seminal reviews.[1] However, its synthesis has become a fundamental procedure in medicinal and materials chemistry, evolving through various methodologies to optimize efficiency and yield. This technical guide delves into the historical context of its synthesis and provides a detailed overview of the key experimental protocols.

A Legacy of Adamantane Chemistry

The journey to this compound begins with the adamantane core itself. The initial synthesis by Vladimir Prelog was a multi-step and low-yield process.[1] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a more practical method involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene, which made adamantane and its derivatives readily accessible for broader research.[1] This accessibility paved the way for the exploration of a wide array of functionalized adamantanes, including this compound.

Key Synthetic Pathways to this compound

Several reliable methods have been established for the synthesis of this compound, primarily involving the reduction of 1-adamantaneacetic acid and its esters, or the reaction of an adamantyl Grignard reagent with an electrophile.

Synthesis via Reduction of 1-Adamantaneacetic Acid Derivatives

A prevalent and efficient route to this compound is the reduction of 1-adamantaneacetic acid or its esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

Experimental Protocol: Reduction of Ethyl 1-Adamantaneacetate with LiAlH₄

Materials:

-

Ethyl 1-adamantaneacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous solution of sodium bicarbonate

-

Saturated aqueous solution of sodium chloride (brine)

Procedure:

-

A solution of ethyl 1-adamantaneacetate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath.

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The ethereal solution is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >90% |

| Melting Point | 66-69 °C |

A visual representation of this synthetic workflow is provided below.

Synthesis via Grignard Reaction

An alternative and versatile approach involves the use of a Grignard reagent derived from a 1-haloadamantane. This organometallic intermediate can then react with a suitable electrophile, such as ethylene oxide, to furnish the desired alcohol.

Experimental Protocol: Reaction of 1-Adamantylmagnesium Bromide with Ethylene Oxide

Materials:

-

1-Bromoadamantane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethylene oxide

-

Saturated aqueous solution of ammonium chloride

-

Anhydrous sodium sulfate

Procedure:

-

1-Adamantylmagnesium bromide is prepared by the reaction of 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The reaction is typically initiated with a small crystal of iodine.

-

The Grignard solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly.

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure, and the resulting crude this compound is purified.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-70% |

The logical relationship of this Grignard-based synthesis is illustrated in the following diagram.

Conclusion

The synthesis of this compound represents a key capability in the broader field of adamantane chemistry. While its specific discovery is intertwined with the general exploration of adamantane derivatives following Schleyer's practical synthesis of the cage structure, the methodologies for its preparation are well-established and robust. The reduction of 1-adamantaneacetic acid derivatives and the Grignard approach stand out as the most significant and widely employed synthetic routes, providing researchers and drug development professionals with reliable access to this important building block. The continued refinement of these and other synthetic methods will undoubtedly facilitate the development of new adamantane-containing molecules with tailored properties for a range of applications.

References

An In-depth Technical Guide to 1-Adamantaneethanol: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneethanol is a key organic compound characterized by a bulky, rigid adamantane cage structure attached to a hydroxyethyl group.[1] This unique three-dimensional structure imparts desirable physicochemical properties, such as high lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[2] Its derivatives have shown promise in the development of novel therapeutics, particularly in the realm of antiviral agents.[2][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis, purification, and analysis of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C12H20O, consists of a tricyclo[3.3.1.1^3,7]decane (adamantane) nucleus linked to an ethanol substituent at one of the four bridgehead positions.[1] The rigid, diamondoid structure of the adamantane cage is responsible for its characteristic properties.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H20O | [1][4] |

| Molecular Weight | 180.29 g/mol | [4] |

| CAS Number | 6240-11-5 | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 66-69 °C | |

| Solubility | Sparingly soluble in water | [1] |

| pKa (Predicted) | 15.32 ± 0.10 | [1] |

| Topological Polar Surface Area | 20.2 Ų | |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Synthesis of this compound via Reduction of 1-Adamantyl Methyl Ketone

A common and effective method for the synthesis of this compound is the reduction of 1-adamantyl methyl ketone.

Reaction Scheme:

(Where Ad represents the 1-adamantyl group)

Materials:

-

1-Adamantyl methyl ketone

-

Reducing agent (e.g., Sodium borohydride)

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrochloric acid (for workup)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-adamantyl methyl ketone in a suitable alcohol solvent, such as methanol or ethanol, with stirring.

-

Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The molar ratio of reducing agent to ketone should be optimized based on the specific reagent used.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent and neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of hexane and ethyl acetate is often effective.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

The purity and structure of the synthesized this compound should be confirmed using appropriate analytical techniques.

Sample Preparation:

-

Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC Column | Non-polar capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Oven Program | Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu |

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.[5]

Expected Spectral Data:

-

¹H NMR: The spectrum will show characteristic signals for the adamantyl protons, the methylene protons adjacent to the adamantyl cage and the hydroxyl group, and the methyl protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display distinct signals for each of the unique carbon atoms in the adamantane cage and the ethanol side chain.

Applications in Research and Drug Development

The rigid and lipophilic nature of the adamantane moiety makes this compound a valuable synthon in drug discovery. It is frequently incorporated into lead compounds to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability.[2] A primary area of application is in the development of antiviral agents, where adamantane derivatives have been shown to inhibit viral replication.[2][3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a robust framework for its synthesis, purification, and characterization, enabling researchers to utilize this versatile building block in their drug discovery and development endeavors.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to 1-Adamantaneethanol: Melting Point and Solubility

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Adamantaneethanol, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes detailed experimental protocols for the determination of these properties and visual workflows to aid in experimental design.

Physicochemical Properties of this compound

This compound, with the chemical formula C12H20O, is a derivative of adamantane, a rigid and stable hydrocarbon.[1] It presents as a white, crystalline powder or colorless solid.[2][3][4] Its unique structure, featuring a bulky adamantane cage attached to an ethanol group, influences its physical and chemical characteristics, making it a valuable building block in organic and medicinal chemistry.[2]

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O | [3][4][5] |

| Molecular Weight | 180.29 g/mol | [4][5] |

| CAS Number | 6240-11-5 | [3][5] |

| Appearance | White to off-white crystalline powder | [3][4][6] |

| Melting Point | 66-69 °C | [5][6] |

| 68-72 °C | [7] | |

| 70-78 °C | [3][4] | |

| Boiling Point | 275.1 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.065 g/cm³ (Predicted) | [7] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. This compound's solubility is dictated by its molecular structure, which combines a large, nonpolar adamantane group with a polar hydroxyl (-OH) group.

-

Water Solubility : this compound is described as sparingly soluble or insoluble in water.[2][6] The hydrophobic nature of the adamantane cage dominates, limiting its interaction with polar water molecules.

Experimental Protocols

The following sections provide detailed methodologies for determining the melting point and solubility of this compound.

The melting point of a crystalline solid is a key indicator of its purity.[11][12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[11][12] The capillary method is a standard and reliable technique for this measurement.[13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Thermometer (if using a manual apparatus)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[13]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid (2-3 mm in height) should enter the tube.[14]

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve compaction.[14]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[14]

-

Rapid Heating (Initial Determination): Heat the sample rapidly to get an approximate melting point. This provides a target range and saves time.[11][12] Allow the apparatus to cool sufficiently before the next step.

-

Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate reading.[11]

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.[11] For pure this compound, this range should be narrow.

Caption: Workflow for Melting Point Determination.

This protocol allows for the classification of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[15][16]

Materials:

-

This compound sample

-

Small test tubes

-

Graduated pipettes or droppers

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a representative organic solvent (e.g., ethanol, acetone, or hexane).

Procedure:

-

Sample Preparation: In separate, clean test tubes, place approximately 25 mg of this compound.

-

Solvent Addition: To the first test tube, add 0.75 mL of the chosen solvent (e.g., water) in small portions (e.g., 0.25 mL at a time).[15]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[15]

-

Observation: Observe the mixture against a light source. The compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

-

Systematic Testing: Repeat steps 2-4 for each solvent in a systematic manner. A logical flow helps to classify the compound. For instance, if the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% HCl, and so on.[15][16]

-

Recording Results: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent tested.

For more quantitative results, the shake-flask method is recommended. This involves adding an excess amount of the solid to a known volume of solvent, agitating the mixture until equilibrium is reached, separating the undissolved solid (e.g., by centrifugation and filtration), and then determining the concentration of the solute in the saturated solution using an analytical technique like HPLC.[8][17]

Caption: Flowchart for Qualitative Solubility Analysis.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 6240-11-5 [chemicalbook.com]

- 7. 6240-11-5|this compound| SAGECHEM [sagechem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 1-Adamantaneethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-Adamantaneethanol (CAS No. 6240-11-5), a key intermediate in organic synthesis and drug development.[1][2] The unique, rigid cage-like structure of the adamantane group combined with the reactivity of the primary alcohol functional group makes a thorough understanding of its spectral characteristics essential for its identification, purity assessment, and structural elucidation in various applications.[1][3]

Chemical and Physical Properties

This compound is a white crystalline powder with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol .[2][4][5][6] Its melting point is reported to be in the range of 66-69 °C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the high symmetry of the adamantane cage, the number of distinct signals is fewer than the total number of protons or carbons.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the adamantane cage, the ethyl bridge, and the hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the rigid geometry of the adamantane moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | Triplet | 2H | -CH₂-OH | Protons on the carbon directly attached to the electronegative oxygen are deshielded. The signal is split into a triplet by the adjacent -CH₂- group. |

| ~1.95 | Broad Singlet | 3H | C₃, C₅, C₇-H (bridgehead) | These are the tertiary protons on the adamantane cage. |

| ~1.65 | Broad Singlet | 6H | C₄, C₆, C₁₀-H₂ (axial) & C₂, C₈, C₉-H₂ (equatorial) | These sets of methylene protons on the adamantane cage are chemically equivalent due to symmetry. |

| ~1.45 | Triplet | 2H | Adamantyl-CH₂- | Protons on the carbon adjacent to the adamantane cage. The signal is split into a triplet by the neighboring -CH₂-OH group. |

| ~1.30 | Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The adamantane cage has four distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~60.5 | -CH₂-OH | The carbon atom bonded to the hydroxyl group is significantly deshielded. |

| ~49.5 | Adamantyl-CH₂- | The carbon atom of the ethyl bridge attached to the adamantane cage. |

| ~40.5 | C₂, C₈, C₉ | Methylene carbons of the adamantane cage. |

| ~37.0 | C₄, C₆, C₁₀ | Methylene carbons of the adamantane cage. |

| ~32.0 | C₁ | Quaternary bridgehead carbon attached to the ethyl group. |

| ~28.5 | C₃, C₅, C₇ | Tertiary bridgehead carbons of the adamantane cage. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the O-H and C-O bonds of the alcohol and the C-H bonds of the adamantane structure.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2900-2950 | Strong | C-H Stretch | Adamantane Cage (CH, CH₂) |

| 2850 | Strong | C-H Stretch | Adamantane Cage (CH, CH₂) |

| ~1450 | Medium | C-H Bend | Methylene (-CH₂-) Scissoring |

| ~1040 | Strong | C-O Stretch | Primary Alcohol |

| ~970 | Medium | C-C Stretch | Adamantane Cage |

The broadness of the O-H stretching band is a characteristic result of intermolecular hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 180. The fragmentation is likely to be influenced by the stability of the adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 180 | Low | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |

| 162 | Moderate | [C₁₂H₁₈]⁺ | Loss of H₂O (Dehydration) |

| 135 | High | [C₁₀H₁₅]⁺ | Loss of -CH₂CH₂OH (α-cleavage) |

| 93 | Moderate | [C₇H₉]⁺ | Further fragmentation of the adamantyl cation |

| 79 | Moderate | [C₆H₇]⁺ | Further fragmentation of the adamantyl cation |

The base peak is predicted to be at m/z 135, corresponding to the highly stable 1-adamantyl cation.[8][9][10]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact. This is the most common and convenient method.

-

KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum : Collect a background spectrum of the empty sample holder (ATR crystal or KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of functional groups.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.

-

Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

- 1. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 6240-11-5 [chemicalbook.com]

- 6. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1-Adamantanol [webbook.nist.gov]

- 9. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adamantane [webbook.nist.gov]

An In-depth Technical Guide to the Biological Activity of 1-Adamantaneethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantaneethanol, a derivative of the tricyclic hydrocarbon adamantane, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antimicrobial and anti-inflammatory properties. While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the available information and provides context through the activities of related adamantane derivatives. Detailed experimental protocols for assessing these biological activities are also presented to facilitate further research and development.

Introduction

Adamantane and its derivatives have long been recognized for their therapeutic potential, with established applications as antiviral and antiparkinsonian agents. The unique lipophilic and rigid cage-like structure of the adamantane moiety is believed to contribute to the biological activity of its derivatives by facilitating membrane interaction and specific binding to protein targets. This compound (C₁₂H₂₀O) is a primary alcohol derivative of adamantane that has been noted for its antimicrobial and anti-inflammatory effects. This guide aims to provide a detailed technical resource on the current understanding of these activities.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties, particularly against Gram-positive bacteria.[1] The primary focus of the available information is its activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Mechanism of Action

The precise mechanism by which this compound exerts its antimicrobial effect is not yet fully elucidated. However, for adamantane derivatives in general, several mechanisms have been proposed against Staphylococcus aureus. These include disruption of biofilm formation and interference with bacterial adhesion to host surfaces.[2][3][4] Some derivatives have been shown to alter the transcriptional activity of genes involved in biofilm formation, such as those in the ica locus.[4]

Quantitative Data

Table 1: Antimicrobial Activity of Selected Adamantane Derivatives against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Reference |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | S. aureus | 0.022 | [5] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | S. aureus | 0.05 | [5] |

| 1-[4-(1-adamantyl) phenoxy]-3-(N-benzyl,N-dimethylamino)-2-propanol chloride (KVM-97) | S. aureus 222 | 2.0 | [2] |

| 4-(adamantyl-1)-1-(1-aminobutyl)benzole (AM-166) | Methicillin-resistant S. aureus 222 | 5 | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of a compound against Staphylococcus aureus.

Experimental Workflow for MIC Determination

References

- 1. biosynth.com [biosynth.com]

- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Anti-adhesion Properties of 4-(adamantyl-1)-1-(1-aminobutyl)benzole Against Staphylococcus aureus | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 5. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Antiviral Applications of 1-Adamantaneethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential antiviral applications of 1-Adamantaneethanol based on the well-established activities of its structural analogs, primarily amantadine and rimantadine. Direct experimental data on the antiviral efficacy of this compound is limited in publicly available literature.

Introduction

Adamantane derivatives have historically held a significant position in the landscape of antiviral therapeutics. The prototypical adamantanes, amantadine and rimantadine, were among the first synthetic antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections. Their mechanism of action, targeting the viral M2 proton channel, represented a landmark in virology and drug development. This compound, a hydroxylated derivative of the adamantane cage structure, belongs to this class of compounds and thus warrants investigation for its potential antiviral properties. This technical guide provides a comprehensive overview of the known antiviral activities of adamantane analogs, their mechanisms of action, and the experimental protocols used for their evaluation, thereby offering a foundational framework for assessing the potential of this compound as an antiviral agent.

Putative Mechanisms of Antiviral Action

The antiviral activity of adamantane derivatives is primarily attributed to their ability to interfere with viral ion channels, disrupting the viral life cycle. The most well-characterized mechanism is the inhibition of the M2 proton channel of influenza A virus. More recently, potential mechanisms against other viruses, such as coronaviruses, have been proposed.

Inhibition of Influenza A M2 Proton Channel

The M2 protein of the influenza A virus is a homotetrameric transmembrane protein that functions as a pH-gated proton channel.[1] This channel is crucial for the viral uncoating process within the host cell's endosome. As the endosome acidifies, protons flow through the M2 channel into the virion, which facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1).[2] This uncoating step is essential for the release of the viral genome into the cytoplasm, a prerequisite for viral replication.

Adamantane derivatives like amantadine physically block the pore of the M2 channel, preventing the influx of protons.[1][3] This inhibition of acidification traps the virus in its coated state, effectively halting the infection at an early stage.[2]

Potential Mechanisms Against Coronaviruses (e.g., SARS-CoV-2)

While not as definitively established as their anti-influenza activity, some studies suggest that adamantane derivatives may possess activity against certain coronaviruses. Proposed mechanisms include:

-

Blocking of the Envelope (E) Protein Viroporin: Similar to the M2 protein of influenza, the E protein of some coronaviruses is thought to form an ion channel (viroporin) that may be involved in viral release. Molecular docking studies suggest that adamantanes could potentially block this channel, thereby impairing viral propagation.[4]

-

Inhibition of Cathepsin L: The entry of SARS-CoV-2 into host cells can be mediated by endosomal proteases such as Cathepsin L. Amantadine has been shown to increase the pH of endosomes, which may in turn inhibit the activity of these pH-dependent proteases, thus hindering viral entry.[4]

Antiviral Activity of Adamantane Derivatives (In Vitro)

The antiviral efficacy of adamantane compounds is typically evaluated in vitro using cell-based assays. The key parameters determined are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in host cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.

Table 1: Comparative In Vitro Antiviral Activity of Adamantane Derivatives Against Influenza A Virus

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Amantadine | A/PR/8/34 (H1N1) | MDCK | 0.062 - >50 | >1000 | >20 - >16129 | [5] |

| Rimantadine | A/Panama/2007/99 (H3N2) | MDCK | ~20-40 | >100 | >2.5 - 5 | [6] |

| 2-propyl-2-adamantanamine | A/H1N1/California/07/2009 | MDCK | ~5 | >50 | >10 | [7] |

| Spiro[adamantane-2,2'-pyrrolidine] | A/H1N1/California/07/2009 | MDCK | ~5 | >50 | >10 | [7] |

Note: EC₅₀ and CC₅₀ values can vary significantly depending on the specific virus strain, cell line, and assay conditions used.

Table 2: Comparative In Vitro Antiviral Activity of Adamantane Derivatives Against SARS-CoV-2

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Amantadine | SARS-CoV-2 (Original) | Vero E6 | 83 - 119 | >300 | >2.5 - 3.6 | [4] |

| Rimantadine | SARS-CoV-2 (Omicron) | Vero E6 T/A | 17.8 | >100 | >5.6 | [8] |

| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | 39.71 | >1000 | >25.2 | [9] |

| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [9] |

Experimental Protocols

The evaluation of potential antiviral compounds like this compound requires standardized and reproducible experimental protocols. Below are methodologies for key assays cited in the study of adamantane derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from virus-induced cell death or morphological changes.

Protocol:

-

Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

-

Treatment and Infection: When the cell monolayer is confluent, remove the growth medium. Add the diluted compound to the wells in triplicate. Subsequently, add the virus at a predetermined multiplicity of infection (MOI). Include "cell control" wells (cells, no virus, no compound) and "virus control" wells (cells, virus, no compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of CPE: Assess the degree of CPE in each well microscopically. Alternatively, cell viability can be quantified by staining with a vital dye such as crystal violet or neutral red. The absorbance is then read using a microplate reader.

-

Data Analysis: The EC₅₀ is calculated as the compound concentration that results in a 50% reduction of the viral CPE.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.

Protocol:

-

Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

-

Virus Dilution and Adsorption: Prepare serial dilutions of the virus stock. Remove the growth medium from the cell monolayers and inoculate with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days for influenza).

-

Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the CC₅₀ of a compound by measuring its effect on the metabolic activity of host cells.

Protocol:

-

Cell Seeding: Seed a 96-well plate with host cells and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated cell controls.

Structure-Activity Relationship (SAR) and Synthesis

The antiviral activity of adamantane derivatives is highly dependent on their chemical structure. For influenza A, the primary amine group of amantadine is crucial for its interaction with the M2 channel. Modifications to the adamantane cage can influence the compound's lipophilicity, binding affinity, and pharmacokinetic properties. The synthesis of this compound and its derivatives typically involves the functionalization of the adamantane core. For example, this compound can be synthesized from 1-adamantanol. Further derivatization of the hydroxyl group could lead to a library of compounds for antiviral screening.

Conclusion and Future Directions

While direct evidence for the antiviral activity of this compound is currently lacking, the extensive body of research on its structural analogs provides a strong rationale for its investigation. The established anti-influenza A activity of adamantanes, coupled with emerging data on their potential against other viruses like SARS-CoV-2, highlights the continued relevance of this chemical scaffold in antiviral drug discovery.

Future research should focus on the systematic in vitro screening of this compound and its derivatives against a panel of clinically relevant viruses. The experimental protocols outlined in this guide provide a robust framework for such studies. A thorough investigation of its mechanism of action and structure-activity relationships will be crucial in determining the true potential of this compound as a novel antiviral agent. The development of new adamantane derivatives that can overcome the resistance issues that have plagued earlier generations of these drugs remains a critical goal in the field of antiviral research.

References

- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | bioRxiv [biorxiv.org]

- 7. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Adamantane Cage: A Technical Guide to its Lipophilicity and Steric Influence in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, evolving from a mere curiosity to a privileged scaffold in drug design. Its unique diamondoid structure imparts a combination of high lipophilicity and significant steric bulk, properties that medicinal chemists leverage to modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates and to enhance their pharmacological activity. This technical guide provides an in-depth exploration of the lipophilic and steric characteristics of the adamantane moiety, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

Lipophilicity of the Adamantane Cage: The "Lipophilic Bullet"

The adamantane group is often referred to as a "lipophilic bullet" due to its significant contribution to a molecule's overall lipophilicity.[1] This property is crucial for enhancing the ability of a drug to cross biological membranes, including the blood-brain barrier.[1] The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP) and distribution coefficient (logD).

Quantitative Lipophilicity Data

The incorporation of an adamantyl group generally leads to a substantial increase in the logP value of a parent molecule. The hydrophobic substituent constant (π) for the 1-adamantyl group has been estimated to be approximately 3.1, indicating a significant increase in lipophilicity compared to a simple proton.[2] Below is a compilation of experimental and calculated logP and logD values for adamantane and some of its key derivatives.

| Compound | Molecular Formula | LogP (Experimental) | LogD at pH 7.4 (Experimental) | Calculated LogP (cLogP) |

| Adamantane | C₁₀H₁₆ | 2.88 | 2.88 | 2.90 |

| 1-Adamantanol | C₁₀H₁₆O | 2.33 | 2.33 | 2.29 |

| 1-Adamantylamine (Amantadine) | C₁₀H₁₇N | 2.44[3] | 1.4 (approx.) | 2.4[3] |

| Rimantadine | C₁₂H₂₁N | 3.2 | 2.2 (approx.) | 3.3 |

| Memantine | C₁₂H₂₁N | 3.29 | 2.3 (approx.) | 3.3 |

| Adapalene | C₂₈H₂₈O₃ | 8.1 | 8.1 | 8.0 |

Note: Experimental values can vary slightly depending on the determination method and conditions. cLogP values are from various computational models and are for comparative purposes.

Experimental Determination of Lipophilicity

Accurate determination of logP and logD is critical in drug development. The following are standard experimental protocols.

This classical method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (for logD).[4]

Protocol:

-

Preparation of Phases: Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4]

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask. The final concentration should be such that it can be accurately measured in both phases.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

LogP (for non-ionizable compounds): logP = log ([Concentration in Octanol] / [Concentration in Water])

-

LogD (for ionizable compounds): logD = log ([Total Concentration in Octanol] / [Total Concentration in Water]) at a specific pH.

-

This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity. It is a high-throughput alternative to the shake-flask method.[5][6]

Protocol:

-

System Setup: Use an HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R_).

-

Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

-

Calculation of Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor: k' = (t_R_ - t₀) / t₀.

-

Generation of Calibration Curve: Plot log(k') of the standards against their known logP values. A linear regression of this plot yields a calibration equation.

-

Determination of Test Compound's logP: Inject the adamantane derivative, determine its retention time and calculate its log(k'). Use the calibration equation to determine its logP value.

Steric Effects of the Adamantane Cage: A Bulky and Rigid Scaffold

The adamantane cage is a sterically demanding substituent that can significantly influence a molecule's interaction with its biological target. Its rigid, three-dimensional structure allows for the precise positioning of functional groups in space, which can be exploited to optimize binding affinity and selectivity.[2]

Quantitative Steric Parameters

The steric effect of a substituent can be quantified using various parameters. The Taft steric parameter (E_s_) is an empirical value derived from the rates of ester hydrolysis. A more negative E_s_ value indicates greater steric hindrance.

| Substituent | Taft Steric Parameter (E_s_) | Van der Waals Volume (ų) |

| Methyl | 0.00 | 22.4 |

| Ethyl | -0.07 | 40.3 |

| Isopropyl | -0.47 | 56.6 |

| tert-Butyl | -1.54 | 72.9 |

| 1-Adamantyl | -2.2 (estimated) | ~123 |

| Phenyl | -0.36 | 84.7 |

Note: The E_s_ value for the 1-adamantyl group is an estimation based on its known steric bulk relative to other groups. The van der Waals volume for adamantane is calculated based on its atomic constituents and bond lengths.

The steric bulk of the adamantyl group is considerably larger than that of the commonly used tert-butyl group, providing a powerful tool for probing the steric tolerance of binding pockets.

Experimental Approaches to Studying Steric Effects

X-ray crystallography provides a high-resolution, three-dimensional structure of a drug molecule bound to its target protein. This allows for the direct visualization of how the adamantane cage occupies the binding site and interacts with surrounding amino acid residues, offering invaluable insights into the steric contributions to binding affinity and selectivity.

General Workflow:

-

Protein Expression and Purification: Overexpress and purify the target protein.

-

Crystallization: Co-crystallize the protein with the adamantane-containing ligand or soak the ligand into pre-formed protein crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.

-

Analysis: Analyze the interactions between the adamantane moiety and the protein to understand the steric fit and its impact on binding.

Visualizing Key Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key concepts related to the adamantane cage in drug discovery.

Signaling Pathway: Inhibition of Influenza A M2 Proton Channel by Amantadine

Amantadine, an adamantane derivative, targets the M2 proton channel of the influenza A virus, a crucial component for viral replication.

Experimental Workflow: Shake-Flask Method for LogP Determination

This workflow outlines the key steps in the "gold standard" method for determining the partition coefficient.

Logical Relationship: Impact of Adamantane on Drug Properties

This diagram illustrates the cascading effects of incorporating an adamantane moiety into a drug candidate.

Conclusion

The adamantane cage offers a unique and powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Its profound impact on lipophilicity and its significant, rigid steric profile can be strategically employed to overcome challenges in drug absorption, metabolism, and target engagement. A thorough understanding of these properties, supported by quantitative data and robust experimental validation, is essential for the rational design of novel therapeutics that incorporate this remarkable scaffold. This guide provides a foundational resource for researchers to explore and exploit the multifaceted nature of the adamantane core in their drug discovery endeavors.

References

- 1. Establishment of steric substituent constants in the adamantane system by ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1-Adamantaneethanol Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-adamantaneethanol and its derivatives. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and chemical stability, make it a valuable scaffold in medicinal chemistry and materials science. This compound serves as a key intermediate for the synthesis of a diverse range of derivatives with potential applications as antiviral, neuroprotective, and antimicrobial agents, as well as enzyme inhibitors.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its representative derivatives.

Table 1: Synthesis of this compound

| Precursor | Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| 1-Adamantanecarboxylic acid | Lithium aluminum hydride (LiAlH₄) | THF | Reflux | High | [1] |

| 1-Adamantylmagnesium bromide | Ethylene oxide | Diethyl ether | -78 °C to room temperature | Good | |

| Adamantane-1-carbonyl chloride | Sodium borohydride (NaBH₄) | Ethanol | 0 °C to room temperature | Good | [2] |

Table 2: Synthesis of this compound Derivatives

| Derivative Type | Starting Material | Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| Ester | This compound | Acetic anhydride, Pyridine | Dichloromethane | Room temperature | >90 | [2] |

| Ether | 1-Adamantanol | Methanol, Copper(II) bromide on Zeolite HY | Dichloromethane | 60 °C | High | [3],[4] |

| Amino-alcohol | 2-(1-Adamantyl)-1-(3-nitrophenyl)ethanol | Iron powder, HCl | Methanol/Water | Reflux | 82 | [5] |

| Phthalimide Derivative | This compound | Trimellitic anhydride chloride | - | - | - | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 1-Adamantanecarboxylic Acid

This protocol describes the reduction of 1-adamantanecarboxylic acid to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[1][7]

Materials:

-

1-Adamantanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 1-adamantanecarboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid until the solution becomes clear.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 1-Adamantyl Acetate from this compound

This protocol details the esterification of this compound to form 1-adamantyl acetate using acetic anhydride and pyridine.[2]

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq.) to the solution and stir at room temperature.

-

Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-adamantyl acetate can be purified by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow for this compound and its Derivatives

Caption: General synthetic routes to this compound and its derivatives.

Signaling Pathway of Memantine (a Neuroprotective Adamantane Derivative)

Memantine, an amantadine derivative, is an uncompetitive NMDA receptor antagonist. Its neuroprotective effects are mediated through the modulation of glutamatergic neurotransmission and downstream signaling pathways.

Caption: Simplified signaling pathway of Memantine's neuroprotective action.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]

The Adamantane Advantage: Leveraging 1-Adamantaneethanol in Synthetic Chemistry

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneethanol is a key building block in modern organic synthesis, prized for the unique properties conferred by its bulky, rigid, and highly lipophilic adamantane cage. This tricyclic aliphatic moiety is increasingly utilized in drug discovery and materials science to enhance thermal stability, modulate solubility, and introduce specific steric and conformational constraints. In medicinal chemistry, the adamantane scaffold can improve a drug's pharmacokinetic profile by protecting adjacent functional groups from metabolic degradation and can serve as a pharmacophore for various biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of esters, ethers, and polymers, highlighting its versatility as a synthetic intermediate.

Core Synthetic Applications

This compound serves as a versatile precursor for a range of chemical transformations. Its primary hydroxyl group allows for straightforward access to several important classes of compounds, making it a valuable starting material for creating novel molecular architectures.

Caption: Synthetic pathways from this compound.

Application Note 1: Synthesis of 2-(1-Adamantyl)ethyl Esters

Esters derived from this compound are valuable in medicinal chemistry as lipophilic prodrugs and in materials science. The bulky adamantyl group can enhance hydrolytic stability or modify the physical properties of a molecule. Common synthetic methods include the Fischer-Speier esterification, acylation with acid chlorides, and the Mitsunobu reaction for milder conditions.

Quantitative Data for Esterification Reactions

| Entry | Alcohol | Acid/Acylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Adamantanol | Acetic Anhydride | Pyridine, DMAP | - | 60-70 | 20 | >95 |

| 2 | 1-Adamantanol | Methacrylic Acid | p-TsOH | Toluene | Reflux | 4 | >90 |

| 3 | (-)-Menthol (Hindered Alcohol) | 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | 0 → 40 | 17 | 85-95 |

| 4 | 2-(Adamantan-1-yl)acetic acid | Ethanol | H₂SO₄ | Ethanol | Reflux | Several | High |

Note: Data for 1-Adamantanol is included as a close structural analog to demonstrate typical reaction conditions and yields. The principles are directly applicable to this compound.

Protocol 1.1: Fischer-Speier Esterification of this compound with Acetic Acid

This protocol describes a classic acid-catalyzed esterification to produce 2-(1-adamantyl)ethyl acetate.

Materials:

-

This compound (1.0 eq)

-

Glacial Acetic Acid (can be used as solvent, >10 eq)

-

Concentrated Sulfuric Acid (catalytic, ~5 mol%)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in an excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 2-(1-adamantyl)ethyl acetate by column chromatography on silica gel if necessary.

Protocol 1.2: Mitsunobu Esterification

The Mitsunobu reaction is a mild method for synthesizing esters, particularly useful for sensitive substrates, and proceeds with an inversion of stereochemistry at the alcohol carbon.[3]

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (e.g., benzoic acid) (1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add this compound, the desired carboxylic acid, and triphenylphosphine.

-

Dissolve the solids in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.[5]

-

Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[5]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the triphenylphosphine oxide precipitate.

-

Wash the filtrate with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

Application Note 2: Synthesis of 2-(1-Adamantyl)ethyl Ethers

Adamantyl ethers are synthesized to increase the lipophilicity of molecules or to serve as stable protecting groups. The Williamson ether synthesis is the most common method, involving the deprotonation of the alcohol followed by an Sₙ2 reaction with an alkyl halide.[6]

Quantitative Data for Ether Synthesis Reactions

| Entry | Alcohol | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Adamantanol | Various Alcohols | CuBr₂ | - | 220 | 1 | 73-85 |

| 2 | 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | High |

| 3 | Acetaminophen | Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | High |

Protocol 2.1: Williamson Ether Synthesis

This protocol describes the synthesis of 2-(1-adamantyl)ethyl methyl ether.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl iodide (MeI) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried, nitrogen-purged flask, add this compound and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride in small portions. (Caution: H₂ gas is evolved).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion by TLC.

-

Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography.

Application Note 3: Synthesis of Adamantane-Containing Polymers

Incorporating the adamantane moiety into polymers can significantly enhance their thermal stability, glass transition temperature (Tg), and mechanical properties.[7] this compound can be converted to its corresponding methacrylate monomer, which can then be polymerized.

Protocol 3.1: Synthesis of 2-(1-Adamantyl)ethyl Methacrylate Monomer

This protocol is adapted from the synthesis of 1-adamantyl methacrylate and should be effective for this compound.[8][9]

Materials:

-

This compound (1.0 eq)

-

Methacryloyl chloride (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Inhibitor (e.g., hydroquinone, 100 ppm)

Procedure:

-

In a nitrogen-purged, three-necked flask equipped with a dropping funnel, dissolve this compound and triethylamine in anhydrous DCM. Add a small amount of inhibitor.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methacryloyl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-